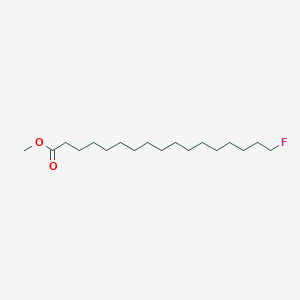![molecular formula C5H5BF5KO B13333119 Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)
Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The unique structure of this compound, featuring a spirocyclic framework with fluorine atoms, makes it an interesting subject for research and application in different scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the formation of the trifluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate exerts its effects is primarily through its ability to participate in chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The presence of fluorine atoms enhances the stability and reactivity of the compound, making it a valuable reagent in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)boranuide
- Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate
Uniqueness
Potassium (2,2-difluoro-5-oxaspiro[23]hexan-1-yl)trifluoroborate is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which confer enhanced stability and reactivity
Eigenschaften
Molekularformel |
C5H5BF5KO |
|---|---|
Molekulargewicht |
226.00 g/mol |
IUPAC-Name |
potassium;(2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H5BF5O.K/c7-5(8)3(6(9,10)11)4(5)1-12-2-4;/h3H,1-2H2;/q-1;+1 |
InChI-Schlüssel |
DDVVIEFJZVKQNV-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1C2(C1(F)F)COC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13333043.png)



![(S)-4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13333088.png)



![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)


![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)


